molecular formula C10H9N5O2 B2721939 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415603-65-3

2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Katalognummer: B2721939
CAS-Nummer: 2415603-65-3
Molekulargewicht: 231.215
InChI-Schlüssel: FRAWVRKILSVTIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolopyridinone derivative featuring a methyl substituent at position 2 of the triazole ring and a 3-methyl-1,2,4-oxadiazole moiety at position 8 of the pyridinone core (Figure 1). Its molecular formula is C₁₅H₁₂N₅O₂, with a molecular weight of 293.29 g/mol . The 1,2,4-oxadiazole group is a nitrogen-rich heterocycle known for enhancing metabolic stability and influencing binding interactions in medicinal chemistry .

Eigenschaften

IUPAC Name

2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-6-11-9(17-13-6)7-4-3-5-15-8(7)12-14(2)10(15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAWVRKILSVTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure featuring multiple heterocycles which contribute to its biological activity. The molecular formula is C10H10N6OC_{10}H_{10}N_6O with a molecular weight of approximately 218.23 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antibacterial properties. In particular, compounds similar to 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methyl Triazole DerivativeE. coli12.5 μg/ml
2-Methyl Triazole DerivativeS. aureus6.25 μg/ml

Anticancer Activity

Studies have indicated that compounds within the triazole family possess anticancer properties. For instance, certain derivatives have been tested against cancer cell lines such as MDA-MB-231 and A375. These studies revealed that some compounds could significantly reduce cell viability and induce apoptosis through pathways involving the P53 protein and caspases .

CompoundCell LineViability Reduction (%) at 10 µM
Triazole Derivative AMDA-MB-23138%
Triazole Derivative BA37594%

Antiviral Activity

The antiviral potential of triazole derivatives has been explored in various studies. Compounds have shown efficacy against HIV strains in vitro, suggesting that modifications in the triazole structure can enhance antiviral activity .

The biological activity of 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some derivatives inhibit enzymes like acetylcholinesterase which is crucial for neurotransmission.
  • DNA Interaction : Certain compounds can intercalate into DNA strands disrupting replication processes.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • Study on Anticancer Activity : A study involving multiple triazole derivatives showed that specific substitutions increased cytotoxicity against breast cancer cell lines significantly compared to standard treatments.
    "Compounds with oxadiazole moieties exhibited enhanced cytotoxicity in MDA-MB-231 cells compared to controls" .
  • Antibacterial Efficacy : Another study highlighted the antibacterial effects of a related triazole derivative against common pathogens responsible for hospital-acquired infections.
    "The compound demonstrated remarkable efficacy against Staphylococcus aureus, indicating potential for therapeutic applications" .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. For instance:

  • Synthesis and Characterization : A study synthesized several derivatives of oxadiazole and triazole compounds, including the target compound. Characterization was performed using techniques such as NMR and mass spectrometry. The compounds were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Antimicrobial Efficacy : The results indicated that many synthesized compounds exhibited significant antimicrobial activity. The disc diffusion method revealed that certain derivatives had comparable or superior efficacy to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of the compound with various biological targets. These studies suggest that the compound can effectively bind to bacterial enzymes, which may inhibit their function and lead to cell death .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promise in antifungal applications. Research indicates that derivatives of the compound possess antifungal activity against strains of Candida, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents like fluconazole .

Potential in Cancer Therapy

The structural framework of the compound suggests potential applications in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies have indicated that similar triazole derivatives can induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A comprehensive study involved synthesizing a series of oxadiazole and triazole derivatives from picolinohydrazide and assessing their antimicrobial properties. The most active compounds were further analyzed through molecular docking to understand their binding affinities with target proteins .

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
Compound AS. aureus2015
Compound BE. coli2510
Compound CC. albicans1812

Case Study 2: Antifungal Activity

In another investigation focused on antifungal properties, several triazole derivatives were tested against Candida albicans. The study highlighted that some compounds displayed potent antifungal activity with MIC values significantly lower than those observed for standard treatments .

CompoundTarget FungusZone of Inhibition (mm)MIC (µg/mL)
Compound DC. albicans2220
Compound EC. glabrata1925

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methyl, 8-(3-methyl-1,2,4-oxadiazol-5-yl) C₁₅H₁₂N₅O₂ 293.29 Oxadiazole enhances stability; methyl groups may improve lipophilicity
8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 8-(3-phenyl-1,2,4-oxadiazol-5-yl) C₁₅H₁₁N₅O₂ 293.29 Phenyl group increases aromaticity but may reduce solubility
8-Methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 8-methoxy C₇H₇N₃O₂ 165.15 Smaller size; methoxy improves solubility but lacks heterocyclic diversity
Trazodone (Antidepressant) Piperazine-propyl, 3-chlorophenyl C₁₉H₂₂ClN₅O 408.31 Clinically approved SARI; bulky substituents enable serotonin modulation
Fezolinetant (NK3 antagonist) Thiadiazole, fluorophenyl, pyrazine core C₁₆H₁₅FN₆OS 358.39 Thiadiazole and fluorophenyl enhance receptor selectivity
Key Observations:

Oxadiazole vs. Other Heterocycles: The target compound’s 1,2,4-oxadiazole group distinguishes it from fezolinetant’s 1,2,4-thiadiazole (sulfur vs. oxygen) and trazodone’s piperazine.

Substituent Effects : The 3-methyl group on the oxadiazole may offer a balance between lipophilicity and solubility compared to phenyl () or methoxy () substituents.

Molecular Weight : The target compound (293.29 g/mol) is lighter than trazodone (408.31 g/mol), suggesting better bioavailability, but heavier than the methoxy derivative (165.15 g/mol), which may limit CNS penetration .

Pharmacological and Functional Insights

While direct activity data are unavailable, inferences can be drawn from analogs:

  • Trazodone: The triazolopyridinone core is critical for serotonin reuptake inhibition and antagonist activity.
  • Fezolinetant: The pyrazine core and thiadiazole in fezolinetant demonstrate NK3 receptor antagonism. The target compound’s pyridinone core and oxadiazole might target different CNS pathways, such as GABA or serotonin receptors .
  • Discontinued Analogs: notes discontinuation of a phenyl-oxadiazole analog, possibly due to toxicity or poor pharmacokinetics, underscoring the importance of substituent optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, triazolo-pyridine cores are often prepared using diethyl oxalate and ketones in the presence of sodium hydride in toluene, followed by functionalization with oxadiazole groups through nucleophilic substitution or cycloaddition reactions . Recrystallization from methanol is recommended for obtaining high-purity crystals suitable for crystallographic analysis, as demonstrated in analogous triazolo-pyrimidine syntheses .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine ¹H/¹³C NMR spectroscopy with X-ray crystallography. For NMR, focus on distinguishing protons in the triazolo and oxadiazole rings. In similar compounds, pyridyl protons resonate at δ 8.5–9.0 ppm, while methyl groups appear at δ 2.5–3.0 ppm . X-ray diffraction resolves ambiguities in substitution patterns, as seen in triazolo-pyrimidine analogs .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, acetonitrile) due to the compound’s heteroaromatic structure. For stability, monitor degradation via HPLC under acidic/basic conditions (pH 1–13) and UV-Vis spectroscopy. Methanol is preferred for crystallization but may induce solvate formation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Use molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. Parameterize the oxadiazole and triazolo moieties for hydrophobic interactions. Validation requires correlating docking scores with in vitro assays (e.g., antifungal activity) . Adjust force fields to account for the methyl-oxadiazole’s steric effects.

Q. How should researchers resolve contradictions between theoretical and experimental data in reaction yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters. For example, vary temperature (60°C vs. reflux), solvent (acetonitrile vs. toluene), and catalyst loading. Use ³¹P NMR to track phosphonate intermediates in analogous triazolo-pyridine syntheses . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield discrepancies .

Q. What strategies improve regioselectivity during oxadiazole substitution on the triazolo-pyridine core?

  • Methodological Answer : Introduce directing groups (e.g., nitro or amino) at the pyridine’s 6-position to steer oxadiazole coupling to the 8-position. Monitor reaction progress via LC-MS and isolate intermediates. For example, nitro groups in triazolo-pyridines enhance electrophilic substitution at specific sites .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Perform microsomal stability assays using liver microsomes (human/rat). Use LC-HRMS to identify metabolites, focusing on oxidation of the methyl-oxadiazole and hydrolysis of the triazolo ring. Compare with structurally related compounds, such as pyrazolo-triazepines, which show similar metabolic pathways .

Key Recommendations

  • Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Use DoE and statistical modeling to address yield inconsistencies .
  • Validate computational predictions with enzyme inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.